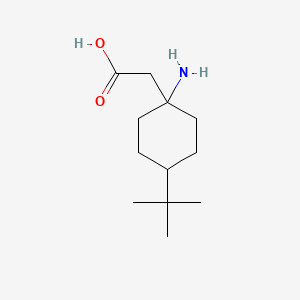

2-(1-amino-4-tert-butylcyclohexyl)acetic acid

Beschreibung

Historical Background and Discovery

The discovery and development of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid emerged from the broader investigation of β-amino acids as peptide building blocks during the late 20th and early 21st centuries. The compound was first synthesized and characterized as part of systematic studies conducted by research groups investigating geminally disubstituted β-amino acids. The initial synthesis was reported through a multi-step process involving 4-tert-butylcyclohexanone as the starting material, which underwent reaction with malonic acid and ammonium acetate under reflux conditions for 24 hours. This synthetic approach yielded the target compound in 61% yield with a melting point of 265-267°C, establishing the fundamental parameters for its preparation and characterization.

The crystallographic characterization of the compound was achieved through single crystal X-ray diffraction studies, with suitable crystals obtained by slow evaporation from methanol-water mixtures. These early structural studies revealed that the compound crystallizes in the space group P1, providing the first detailed insights into its three-dimensional molecular architecture. The research was conducted at various institutions, including the Indian Institute of Integrative Medicine and the University of Jammu, as part of collaborative efforts to understand the structural properties of this novel β-amino acid.

The historical development of this compound is intrinsically linked to the broader evolution of β-peptide chemistry, which gained significant momentum through the pioneering work of researchers investigating alternatives to traditional α-amino acids. The recognition that β-amino acids could form stable secondary structures while maintaining resistance to proteolytic degradation provided the impetus for exploring more complex β-amino acid architectures, including the geminally disubstituted variants like 2-(1-amino-4-tert-butylcyclohexyl)acetic acid.

Nomenclature and Alternative Names (tBu-β3,3-Ac6c)

The nomenclature of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid reflects both its structural complexity and its position within the broader classification system for β-amino acids. The systematic International Union of Pure and Applied Chemistry name describes the complete molecular structure, indicating the presence of an amino group at the 1-position of a cyclohexane ring that also bears a tert-butyl substituent at the 4-position, with an acetic acid moiety attached to the same carbon bearing the amino group.

The abbreviated designation tBu-β3,3-Ac6c has become the standard nomenclature within the scientific literature and represents a systematic approach to naming this class of compounds. In this notation system, "tBu" denotes the tert-butyl substituent, "β" indicates the β-amino acid classification, "3,3" refers to the geminal disubstitution pattern at the β-carbon, "Ac" represents the acetic acid backbone, and "6c" indicates the six-membered cyclohexane ring structure. This nomenclature system allows for clear communication among researchers and facilitates the classification of related compounds within the same structural family.

Alternative names found in the literature include "1-aminocyclohexaneacetic acid" when referring to the parent structure without the tert-butyl substituent, and various protected derivatives such as "Fmoc-1-amino-cyclohexane acetic acid" when the amino group is protected with fluorenylmethyloxycarbonyl groups for synthetic applications. The compound is also sometimes referred to as a "homologue of 4-tertiarybutylgabapentin," emphasizing its structural relationship to the well-known anticonvulsant medication.

The standardization of nomenclature has been particularly important for database entries and chemical registries, with the compound appearing in PubChem and other chemical databases under its systematic name and various synonyms. This systematic approach to naming has facilitated literature searches and cross-referencing across different research groups working with this compound and its derivatives.

Classification and Relation to Other β-Amino Acids

2-(1-Amino-4-tert-butylcyclohexyl)acetic acid belongs to the class of β-amino acids, which are characterized by the presence of an amino group at the β-position relative to the carboxylic acid functionality. More specifically, it is classified as a geminally disubstituted β-amino acid, meaning that the β-carbon bears two substituents in addition to the amino group. This structural feature distinguishes it from simpler β-amino acids and confers unique conformational properties that have proven valuable in peptide design applications.

Within the broader classification of β-amino acids, the compound represents a β3,3-amino acid subtype, where the numerical designation indicates the position of substitution relative to the carboxylic acid group. The geminal disubstitution pattern creates a quaternary carbon center, which significantly restricts the conformational flexibility of the molecule and promotes the formation of stable secondary structures in peptide sequences. This characteristic places it among a select group of constrained β-amino acids that have shown particular promise in the development of β-peptide therapeutics.

Comparative studies with other β-amino acids have revealed that 2-(1-amino-4-tert-butylcyclohexyl)acetic acid shares structural similarities with other cyclic β-amino acids, particularly β2,2-Ac6c, which lacks the tert-butyl substituent. The conformational preferences of both compounds have been extensively studied through crystallographic analysis, revealing that the cyclohexane ring consistently adopts a chair conformation with predictable substitution patterns. However, the presence of the tert-butyl group in the 4-position introduces additional steric constraints that influence the overall molecular geometry and potential biological activity.

The relationship to other constrained β-amino acids extends to compounds containing different ring sizes and substitution patterns. For example, cyclobutyl analogues and other cyclohexyl derivatives have been synthesized and studied, providing insights into the structure-activity relationships within this class of compounds. The unique combination of the cyclohexane ring, geminal substitution, and tert-butyl group makes 2-(1-amino-4-tert-butylcyclohexyl)acetic acid particularly distinctive within the β-amino acid family.

Relation to Gabapentin Analogues

The structural relationship between 2-(1-amino-4-tert-butylcyclohexyl)acetic acid and gabapentin represents a significant aspect of its pharmacological relevance and potential therapeutic applications. Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a well-established anticonvulsant and neuropathic pain medication that binds to the α2-δ site of voltage-dependent calcium channels. The structural similarity between gabapentin and 2-(1-amino-4-tert-butylcyclohexyl)acetic acid lies in their shared cyclohexaneacetic acid backbone, though the positioning and nature of the amino group substitution differs significantly.

Research has specifically identified 2-(1-amino-4-tert-butylcyclohexyl)acetic acid as a homologue of 4-tertiarybutylgabapentin, indicating a direct structural relationship that has motivated investigations into its potential neurological activities. The addition of the tert-butyl group at the 4-position of the cyclohexane ring represents a structural modification that could potentially alter the pharmacokinetic and pharmacodynamic properties compared to the parent gabapentin structure. This modification may influence factors such as lipophilicity, protein binding, and receptor affinity, potentially leading to improved therapeutic profiles.

The mechanism of action of gabapentin involves modulation of calcium influx through voltage-dependent calcium channels, resulting in reduced excitatory neurotransmitter release. Given the structural similarities, researchers have hypothesized that 2-(1-amino-4-tert-butylcyclohexyl)acetic acid and its derivatives might exhibit similar calcium channel modulating properties, though this remains an area requiring further investigation. The extended-release formulations of gabapentin, such as Gralise, have demonstrated the importance of pharmacokinetic optimization in gabapentin-based therapeutics, suggesting that structural analogues like 2-(1-amino-4-tert-butylcyclohexyl)acetic acid might benefit from similar formulation approaches.

The development of gabapentin analogues has been motivated by the need to overcome limitations associated with the parent compound, including dose-limiting side effects such as somnolence, dizziness, and ataxia. The structural modifications present in 2-(1-amino-4-tert-butylcyclohexyl)acetic acid could potentially address some of these limitations while maintaining or enhancing the beneficial therapeutic effects. This has led to interest in incorporating this compound into peptide-based therapeutics where the constrained structure might provide additional advantages in terms of stability and selectivity.

Significance in Peptide Chemistry and Medicinal Chemistry

The significance of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid in peptide chemistry stems from its unique ability to serve as a conformationally constrained building block that promotes the formation of stable secondary structures in β-peptide sequences. The compound has been extensively utilized in the synthesis of both linear and cyclic peptides, where its rigid cyclohexane framework and geminal substitution pattern contribute to enhanced proteolytic stability and well-defined three-dimensional architectures. Research has demonstrated that peptides incorporating this amino acid residue can form stable β-sheet and helical structures, making them valuable scaffolds for the development of peptidomimetic therapeutics.

In medicinal chemistry applications, the compound has shown particular promise in the development of antimicrobial agents. Studies have reported the synthesis of hybrid peptides incorporating 2-(1-amino-4-tert-butylcyclohexyl)acetic acid that demonstrate potent antimicrobial activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus. These peptides exhibit exceptional proteolytic stability and low hemolytic activity, characteristics that are highly desirable for therapeutic applications. The structural constraints imposed by the cyclohexane ring and tert-butyl substitution contribute to these favorable properties by limiting conformational flexibility and promoting specific molecular interactions with bacterial cell membranes.

The compound's utility extends to the design of selective antibiotic peptides through de novo design approaches. Researchers have successfully incorporated 2-(1-amino-4-tert-butylcyclohexyl)acetic acid into peptide sequences designed based on electrostatic surface potential maps derived from naturally occurring antimicrobial peptides like magainin-2. This rational design approach has enabled the development of peptides with enhanced organism selectivity and reduced toxicity profiles compared to traditional antimicrobial agents.

Recent developments have focused on the conjugation of the compound with natural product derivatives to create hybrid molecules with enhanced antimicrobial properties. For example, tetrahydropiperic acid conjugated dipeptides containing 2-(1-amino-4-tert-butylcyclohexyl)acetic acid have been synthesized and evaluated for their antimicrobial activities. These hybrid structures combine the conformational constraints of the β-amino acid with the biological activities of natural products, representing an innovative approach to antimicrobial drug design.

The compound's significance is further underscored by its incorporation into various peptide architectures, including α/β hybrid peptides that combine traditional α-amino acids with the β-amino acid structure. These hybrid peptides have demonstrated unique folding properties and biological activities that are not achievable with homopeptides composed solely of α-amino acids. The ability to fine-tune peptide properties through the strategic incorporation of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid has made it an invaluable tool in the rational design of peptide-based therapeutics.

Eigenschaften

IUPAC Name |

2-(1-amino-4-tert-butylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-11(2,3)9-4-6-12(13,7-5-9)8-10(14)15/h9H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHOOJXJODKEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The most straightforward method involves a one-pot condensation of 4-tert-butylcyclohexanone , malonic acid , and ammonium acetate in ethanol under reflux conditions. This reaction leverages the Knorr pyrrole synthesis mechanism, where the ketone undergoes condensation with malonic acid to form a β-keto ester intermediate, followed by decarboxylation and cyclization. Ammonium acetate acts as both a nitrogen source and a catalyst, facilitating the introduction of the amino group.

Optimized Reaction Conditions

The reaction is conducted in anhydrous ethanol at reflux (78°C) for 24 hours. Key parameters include:

Workup and Purification

Post-reaction, ethanol is evaporated under reduced pressure, and the residue is triturated with acetone to remove unreacted malonic acid and ammonium salts. The crude product is recrystallized from a methanol-water (8:2) mixture at -5°C to 10°C, yielding white crystals with ≥98% purity.

Yield and Purity

This method achieves a 61% yield with a final purity confirmed by FTIR spectroscopy, showing characteristic peaks at 1799 cm⁻¹ (C=O stretch), 1237 cm⁻¹ (C-N stretch), and 1081 cm⁻¹ (C-O stretch). X-ray diffraction analysis further validates the zwitterionic crystal structure, stabilized by intramolecular hydrogen bonds.

Multi-Step Synthesis via Lactam Intermediate

Stepwise Reaction Pathway

An alternative approach involves six sequential steps starting from 4-tert-butylcyclohexanone :

-

Condensation with ethyl cyanoacetate and ammonia to form a dicyano intermediate.

-

Hydrolysis with sulfuric acid to yield 4-tert-butylcyclohexyl-1,1-diacetic acid.

-

Anhydride formation via reflux with acetyl chloride.

-

Hofmann degradation of the monoamide intermediate using bromine and NaOH to generate a lactam.

-

Acid hydrolysis of the lactam to produce the hydrochloride salt.

Key Intermediates and Their Characterization

-

Step 1 : The dicyano intermediate is isolated as a white solid (mp 265–267°C) after trituration with acetone.

-

Step 2 : Hydrolysis at 125–140°C in 60% sulfuric acid yields the diacetic acid derivative, confirmed by titration and NMR.

-

Step 4 : Hofmann degradation at 80–85°C produces the lactam 8-tert-butyl-azaspiroundecan-3-one , characterized by LC-MS and elemental analysis.

Final Hydrolysis to Target Compound

The lactam is hydrolyzed with concentrated HCl at 95–100°C, followed by neutralization with NaOH to pH 7. The final product is recrystallized from methanol-ethanol-water, yielding a mixture of cis and trans isomers, which are separated via fractional crystallization.

Overall Yield and Efficiency

While individual steps report yields of 70–85%, the cumulative yield for the six-step process is approximately 35–40% . The method’s complexity limits scalability but offers superior stereochemical control for pharmaceutical applications.

Comparative Analysis of Preparation Methods

The direct method is preferable for industrial-scale production due to fewer steps and higher efficiency. In contrast, the multi-step approach is reserved for applications requiring specific stereoisomers, such as drug candidates.

Crystallization and Structural Characterization

Recrystallization Techniques

Both methods employ low-temperature recrystallization to enhance purity. The direct synthesis uses petroleum ether at -5°C, while the multi-step method relies on methanol-ethanol-water mixtures.

Spectroscopic and X-ray Diffraction Analysis

FTIR and NMR data confirm the amino and carboxylic acid functionalities. X-ray crystallography reveals a zwitterionic structure with intramolecular N–H···O hydrogen bonds, stabilizing the crystal lattice.

Applications and Derivatives

The compound serves as a precursor to 4-tert-butylgabapentin , a potential therapeutic agent for neurodegenerative disorders . Derivatives with modified steric bulk are explored for enhanced blood-brain barrier permeability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-amino-4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are commonly used.

Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives.

Esterification: Formation of esters.

Wissenschaftliche Forschungsanwendungen

2-(1-amino-4-tert-butylcyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

- Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.33) .

- Key Differences: The tert-butoxycarbonyl (Boc) group replaces the primary amino group, introducing a protective moiety. This modification enhances stability during synthetic processes but reduces zwitterionic character.

- Implications : The Boc group is commonly used in peptide synthesis to prevent unwanted side reactions, making this derivative a versatile intermediate .

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67) .

- Key Differences: The absence of a tert-butyl group and the trans configuration of the amino group alter steric and electronic properties. The hydrochloride salt improves water solubility, enhancing bioavailability for pharmaceutical applications .

Functional Group Modifications

tert-Butyl 2-(4-Amino-4-methylcyclohexyl)acetate

- Molecular Formula: C₁₃H₂₅NO₂ (MW: 227.34) .

- Key Differences : The carboxylic acid is esterified (tert-butyl ester), increasing lipophilicity. The 4-methyl substitution introduces steric hindrance distinct from the tert-butyl group in the target compound.

- Implications : Ester derivatives often act as prodrugs, improving membrane permeability .

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic Acid

- Molecular Formula: C₁₄H₂₅NO₄ (MW: 271.35) .

- Key Differences: A Boc-protected aminomethyl group adds a methylene spacer, increasing conformational flexibility. This may influence binding to biological targets compared to the rigid tert-butyl substitution .

Aromatic vs. Aliphatic Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic Acid

Structural and Functional Comparison Table

Research Findings and Implications

- Crystallography : The target compound’s zwitterionic structure and hydrogen-bonded layers contribute to its stability, contrasting with the salt or ester forms of analogs .

- Biological Activity: Derivatives like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830) exhibit neurotrophic properties, suggesting that side-chain modifications can diversify therapeutic applications .

- Synthetic Utility : Boc-protected analogs (e.g., ) are critical intermediates in peptide synthesis, while hydrochloride salts () optimize pharmacokinetics .

Biologische Aktivität

2-(1-Amino-4-tert-butylcyclohexyl)acetic acid, also referred to as tBu-β3,3-Ac6c, is a disubstituted β-amino acid that has garnered attention in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound has been studied for its role in drug development, particularly as a building block for antimicrobial agents and peptidomimetics.

Molecular Structure

The molecular formula of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid is . It crystallizes in a hemihydrate form, where the structure consists of zwitterionic species stabilized by intramolecular hydrogen bonds. The compound exhibits a unique sandwich-like layer formation in its crystal structure, which may influence its biological interactions and solubility properties .

Antimicrobial Properties

Research indicates that derivatives of β-amino acids, including tBu-β3,3-Ac6c, exhibit significant antimicrobial activity. A study highlighted that such compounds can act as effective β-peptidomimetics with low hemolytic activity and high proteolytic stability. This suggests their potential application in developing new antimicrobial agents that could overcome resistance issues faced by traditional antibiotics .

Case Studies

- Antimicrobial Peptidomimetics : A study by Hansen et al. (2011) demonstrated that disubstituted β-amino acids like tBu-β3,3-Ac6c can be synthesized into potent antimicrobial peptides. These peptides showed effectiveness against various bacterial strains while maintaining low toxicity to human cells .

- Pharmaceutical Applications : The compound has been explored as a homologue of 4-tertiarybutylgabapentin, which is known for its analgesic properties. Research indicates that modifications in the cyclohexyl group can enhance the pharmacological profile of gabapentin-like drugs, potentially improving their efficacy and safety profiles .

Table of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High | Hansen et al., 2011 |

| Analgesic potential | Moderate | Vasudev et al., 2009 |

| Proteolytic stability | High | Jiang & Yu, 2007 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.